molecular formula C20H24N6O2 B2715211 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1203114-98-0

2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2715211
CAS No.: 1203114-98-0
M. Wt: 380.452
InChI Key: WOOGRIFZSWWADY-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a structurally complex small molecule characterized by three key moieties:

  • A 4-methoxyphenyl group linked to an acetamide backbone.
  • An ethylamino spacer connecting the acetamide to a pyrimidine ring.
  • A 2-methylimidazole substituent on the pyrimidine core.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-24-18(13-19(25-14)26-11-10-21-15(26)2)22-8-9-23-20(27)12-16-4-6-17(28-3)7-5-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOGRIFZSWWADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting with the reaction of 4-methoxyphenyl derivatives with pyrimidine and imidazole moieties. The final product can be characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Key Structural Features:

  • Molecular Formula: C₁₈H₂₃N₅O
  • Molecular Weight: 341.41 g/mol
  • Functional Groups: Methoxy group, acetamide group, imidazolyl and pyrimidinyl rings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

IC50 Values for various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.55
HCT1161.20
A5490.75

These values suggest that the compound is particularly potent against breast cancer cells, which is promising for further development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer progression and treatment:

  • Cholinesterase Inhibition: It has shown moderate inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
    • Ki Value: 8.14 ± 0.65 nM
  • Cyclin-dependent Kinases (CDKs): The compound demonstrated significant inhibition against CDK9, an important target in cancer therapy.
    • IC50 Values: Ranged from 0.57 ± 0.02 µM to 1.73 ± 0.09 µM across different assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity against ESKAPE pathogens, a group known for their antibiotic resistance.

Antimicrobial Activity Results:

PathogenActivity
Staphylococcus aureusModerate
Klebsiella pneumoniaeSignificant
Pseudomonas aeruginosaVariable

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

  • Study on MCF-7 Cells: A recent study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
    • Caspase Activation: Increased by 7.80-fold compared to untreated controls.
  • Combination Therapy: When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed in resistant cancer cell lines.

Comparison with Similar Compounds

Implications of Structural Differences :

  • The pyridine substituent in 2e could facilitate π-π stacking interactions in kinase binding pockets, whereas the imidazole group in the target compound might engage in hydrogen bonding or metal coordination .

Heterocyclic Amide Analogs

lists (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, another amide derivative with a thiazole ring. While data are sparse, this highlights the diversity of heterocyclic modifications in acetamide-based compounds:

Feature Target Compound Thiazole Analog
Heterocycle Imidazole-pyrimidine Thiazole
Potential Bioactivity Kinase inhibition (inferred) Antimicrobial or anticancer (speculative)

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